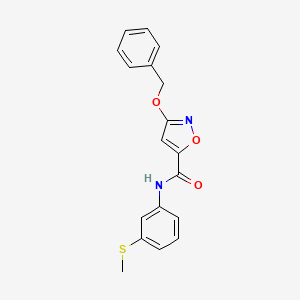![molecular formula C22H27N3O5S B2494045 N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252923-84-4](/img/no-structure.png)
N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to our compound of interest often involves the condensation of benzyl N-acetylcarbamate potassium salts with alkyl halides or sulfonates, followed by cleavage under mild acidic conditions to afford N-alkylacetamides. This method, as detailed by Sakai et al. (2022), provides a versatile approach to synthesizing benzyl carbamate derivatives, which can be further modified to produce a wide range of pharmaceutical products (Sakai et al., 2022).
Molecular Structure Analysis
The crystal structure of related thieno[2,3-d]pyrimidines provides insight into the molecular conformation, highlighting a folded structure around the thioacetamide bridge, as observed in compounds with similar backbones. This conformation is stabilized by intramolecular hydrogen bonding, suggesting potential interaction points for biological molecules (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thieno[2,3-d]pyrimidines, such as those synthesized by Huang et al. (2020), often involve condensation reactions to attach various functional groups, which can significantly alter the compound's biological activity. The study by Huang et al. on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrates how structural modifications can enhance anticancer activity, suggesting the versatility and reactivity of these core structures (Huang et al., 2020).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and crystallinity, can be inferred from studies like that of Subasri et al., where the crystal packing and hydrogen bonding patterns provide insights into the compound's stability and solubility characteristics (Subasri et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity, stability under various conditions, and susceptibility to hydrolysis or oxidation, are critical for understanding the potential application and storage conditions of these compounds. Research on similar molecules suggests that the presence of acetamide and thieno[2,3-d]pyrimidinyl groups contributes to a range of reactions, enabling the synthesis of diverse derivatives with varied biological activities (Gangjee et al., 2009).
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound belongs to a class of molecules that are significant in the synthesis of pharmaceutical and natural products. For example, derivatives of 2,3-dimethoxybenzyl N-acetylcarbamate have been utilized as versatile equivalents of N-acetamide nucleophiles, showcasing their utility in the synthesis of substituted products, which can be further transformed into N-alkylacetamides. These methodologies are pivotal for the development of novel compounds with potential therapeutic applications (Sakai et al., 2022).
Antimicrobial Research
Compounds structurally related to the one have demonstrated antimicrobial properties. For instance, derivatives synthesized using citrazinic acid as a starting material have shown promising antibacterial and antifungal activities. This highlights the compound's potential as a starting point for the development of new antimicrobial agents (Hossan et al., 2012).
Antitumor Activity
Derivatives of this compound have been explored for their antitumor activities. For example, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been tested for anticancer activity on a range of cancer cell lines, showing potential as anticancer agents (Al-Sanea et al., 2020).
Enzyme Inhibition Studies
The compound's analogs have been used to study enzyme inhibition, notably thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in DNA synthesis. These studies aim to develop potent inhibitors that can serve as cancer treatments or in other disease contexts requiring inhibition of cell proliferation (Gangjee et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2,3-dimethoxybenzaldehyde with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid, followed by reduction and acetylation reactions.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethoxybenzaldehyde with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid in the presence of pyridine and methanol to form N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 2: Reduction of the imine group in N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide using sodium borohydride in methanol to form the corresponding amine.", "Step 3: Acetylation of the amine group in the product of step 2 using acetic anhydride in chloroform to form the final product, N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
Numéro CAS |
1252923-84-4 |
Formule moléculaire |
C22H27N3O5S |
Poids moléculaire |
445.53 |
Nom IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H27N3O5S/c1-14(2)8-10-24-21(27)20-16(9-11-31-20)25(22(24)28)13-18(26)23-12-15-6-5-7-17(29-3)19(15)30-4/h5-7,9,11,14H,8,10,12-13H2,1-4H3,(H,23,26) |
Clé InChI |
DFTOIVRQZDMQKZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=C(C(=CC=C3)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)



![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)


![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)


